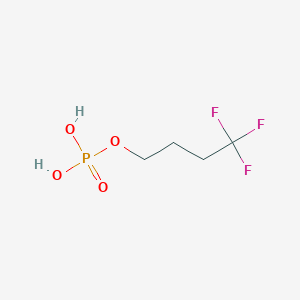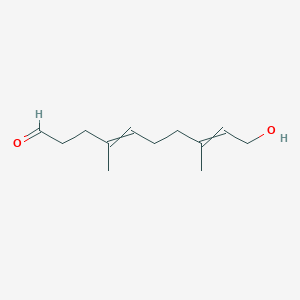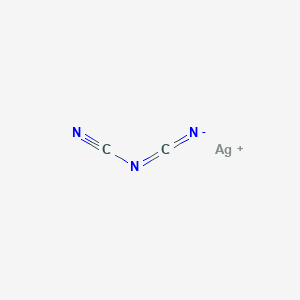
4,4,4-Trifluorobutyl Dihydrogen Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluorobutyl Dihydrogen Phosphate is a chemical compound with the molecular formula C4H6F3O5P. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. This compound is used in various scientific and industrial applications, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutyl Dihydrogen Phosphate typically involves the reaction of 4,4,4-Trifluorobutanol with phosphoric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The process is optimized to minimize waste and energy consumption, making it economically viable .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluorobutyl Dihydrogen Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and fluorinated alcohols.
Reduction: It can be reduced to form 4,4,4-Trifluorobutanol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphates and fluorinated alcohols.
Reduction: Production of 4,4,4-Trifluorobutanol.
Substitution: Formation of various substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
4,4,4-Trifluorobutyl Dihydrogen Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its role in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluorobutyl Dihydrogen Phosphate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form strong bonds with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Protein Modification: It can react with amino acid residues in proteins, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-2-oxobutyl Dihydrogen Phosphate
- 4,4,4-Trifluorobutyric Acid
- 4,4,4-Trifluorobutylamine
Comparison
4,4,4-Trifluorobutyl Dihydrogen Phosphate is unique due to its phosphate ester group, which imparts distinct chemical properties compared to other trifluoromethyl compounds. For instance, 4,4,4-Trifluorobutyric Acid lacks the phosphate group, making it less reactive in certain chemical reactions. Similarly, 4,4,4-Trifluorobutylamine, while useful in organic synthesis, does not exhibit the same level of stability and reactivity as the phosphate ester .
Propiedades
Fórmula molecular |
C4H8F3O4P |
|---|---|
Peso molecular |
208.07 g/mol |
Nombre IUPAC |
4,4,4-trifluorobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H8F3O4P/c5-4(6,7)2-1-3-11-12(8,9)10/h1-3H2,(H2,8,9,10) |
Clave InChI |
JIEKQRAZCFDQTO-UHFFFAOYSA-N |
SMILES canónico |
C(CC(F)(F)F)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)








